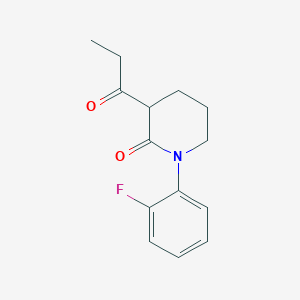

1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The chemical reactions involving “1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one” are not explicitly mentioned in the available resources .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one” are not explicitly mentioned in the available resources .

Scientific Research Applications

-

Synthesis of 1-(2-Fluorophenyl)pyrazoles

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of 1-(2-Fluorophenyl)pyrazoles .

- Method : The compound is synthesized by 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .

- Results : The synthesis results in the corresponding 1-(2-fluorophenyl)pyrazoles .

-

1H-Pyrazolo[3,4-b]pyridines

- Field : Biomedical Applications

- Application : Pyrazolo[3,4-b]pyridines, which can be synthesized from similar compounds, have been described in more than 5500 references (2400 patents) up to date .

- Method : The synthesis of these compounds often starts from a preformed pyrazole or pyridine .

- Results : These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

-

Biological Activity

- Field : Pharmacology

- Application : Similar compounds have been shown to exhibit biological activity against certain types of cancer cells, as well as antibacterial and antifungal activity.

- Method : The method of application is not specified in the source.

- Results : The results indicate potential therapeutic applications for these compounds.

-

Synthesis of 1-(2-Fluorophenyl)pyrazoles

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of 1-(2-Fluorophenyl)pyrazoles .

- Method : The compound is synthesized by 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .

- Results : The synthesis results in the corresponding 1-(2-fluorophenyl)pyrazoles .

-

Antiviral Activity

- Field : Pharmacology

- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Method : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A .

- Results : The compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

-

Pharmaceutical Applications

- Field : Pharmaceutical Industry

- Application : 1-(2-Fluorophenyl)piperazine is a compound that is used in the pharmaceutical industry .

- Method : The specific methods of application or experimental procedures are not specified in the source .

- Results : The outcomes obtained from this application are not specified in the source .

-

Synthesis of 1-(2-Fluorophenyl)pyrazoles

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of 1-(2-Fluorophenyl)pyrazoles .

- Method : The compound is synthesized by 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .

- Results : The synthesis results in the corresponding 1-(2-fluorophenyl)pyrazoles .

-

Antiviral Activity

- Field : Pharmacology

- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Method : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A .

- Results : The compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

-

Pharmaceutical Applications

- Field : Pharmaceutical Industry

- Application : 1-(2-Fluorophenyl)piperazine is a compound that is used in the pharmaceutical industry .

- Method : The specific methods of application or experimental procedures are not specified in the source .

- Results : The outcomes obtained from this application are not specified in the source .

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(2-fluorophenyl)-3-propanoylpiperidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO2/c1-2-13(17)10-6-5-9-16(14(10)18)12-8-4-3-7-11(12)15/h3-4,7-8,10H,2,5-6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWIAVIYNOKJGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CCCN(C1=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(o-tolyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2369420.png)

![2-Chloro-N-(2,6-dimethylpyridin-3-yl)-N-[(2,6-dimethylpyridin-4-yl)methyl]acetamide](/img/structure/B2369421.png)

![2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2369422.png)

![4-(dipropylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2369433.png)

![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2369435.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2369436.png)